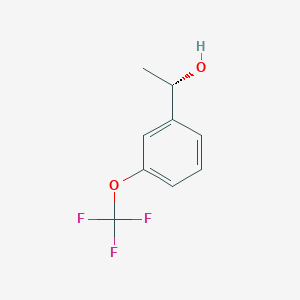
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol
Vue d'ensemble
Description
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol, also known as TFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFE is a chiral compound, which means that it exists in two enantiomeric forms, with only one form being biologically active.
Mécanisme D'action
The mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is not well understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has also been shown to protect against oxidative stress and DNA damage, which are associated with the aging process and various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is its chiral nature, which makes it a useful tool for the synthesis of chiral compounds. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is also relatively easy to synthesize and is commercially available. However, one of the limitations of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research on (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol. One direction is the development of new (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is the synthesis of new (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol-based polymers with unique properties for various applications, including drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol and its potential side effects.
Conclusion
In conclusion, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-cancer activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol also has potential applications in organic synthesis and materials science. Further research is needed to fully understand the mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol and its potential applications.
Applications De Recherche Scientifique
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. In organic synthesis, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been used as a chiral building block for the synthesis of various biologically active compounds. In materials science, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been used as a monomer for the synthesis of polymers with unique properties.
Propriétés
IUPAC Name |
(1S)-1-[3-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANKNAGTRWECQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3380045.png)

![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B3380058.png)
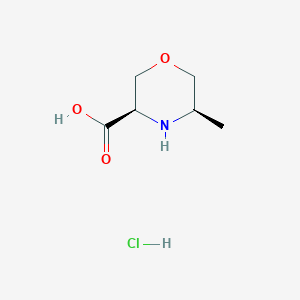
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B3380076.png)
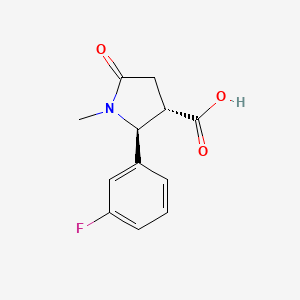



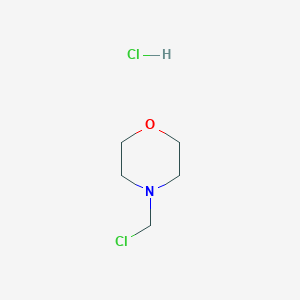
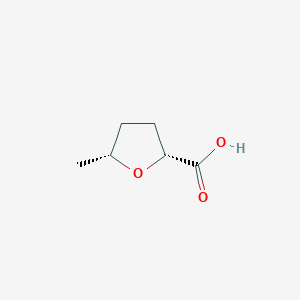
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)
